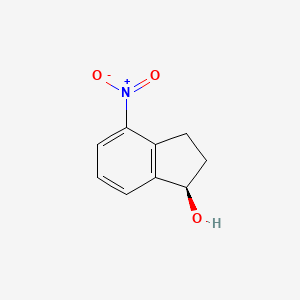

(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R)-4-nitro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9-5-4-6-7(9)2-1-3-8(6)10(12)13/h1-3,9,11H,4-5H2/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMRRYRIKGREQH-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1O)C=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations Involving 1r 4 Nitro 2,3 Dihydro 1h Inden 1 Ol

Elucidation of Reaction Mechanisms in Stereoselective Reductions to the Indanol

The primary route to obtaining (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol is through the stereoselective reduction of its prochiral precursor, 4-nitro-1-indanone. The mechanism of this reduction is highly dependent on the chosen catalyst and reducing agent, with the goal being to achieve high enantioselectivity. Two prominent methods for this transformation are the Corey-Bakshi-Shibata (CBS) reduction and biocatalytic reductions.

The Corey-Bakshi-Shibata (CBS) reduction is a widely employed method for the enantioselective reduction of ketones. alfa-chemistry.comorganic-chemistry.org The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, and a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF).

The catalytic cycle of the CBS reduction can be described in the following steps:

Coordination: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom of the catalyst.

Substrate Binding: The 4-nitro-1-indanone substrate then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst-borane complex. The ketone coordinates in a way that minimizes steric hindrance between its bulkier aromatic ring and the substituents on the catalyst.

Hydride Transfer: A face-selective intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon of the ketone. This proceeds through a highly organized, six-membered ring transition state. This ordered transition state is key to the high degree of stereoselectivity observed in the reaction.

Product Release and Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates from the catalyst, and upon acidic workup, yields the desired this compound. The oxazaborolidine catalyst is regenerated and can then participate in another catalytic cycle.

Recent studies have highlighted that London dispersion interactions, rather than purely steric repulsion, play a significant role in the enantiodiscrimination of the CBS reduction. nih.gov

Biocatalytic reduction offers an environmentally benign and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are enzymes that can catalyze the reduction of prochiral ketones to chiral alcohols with exceptional enantioselectivity. nih.govresearchgate.netrsc.org These enzymes utilize a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH), as the hydride source.

The mechanism of biocatalytic reduction involves:

Substrate Binding: The 4-nitro-1-indanone substrate binds to the active site of the ketoreductase. The specific amino acid residues within the active site orient the substrate in a precise manner.

Hydride Transfer: The reduced cofactor, NADPH, also binds to the active site. A hydride ion is then transferred from the NADPH to the carbonyl carbon of the ketone. The facial selectivity of this hydride transfer is dictated by the chiral environment of the enzyme's active site.

Product Release: The resulting this compound and the oxidized cofactor (NADP⁺) are then released from the active site.

The high stereoselectivity of these enzymatic reductions stems from the intricate three-dimensional structure of the enzyme's active site, which effectively acts as a chiral mold for the reaction.

| Method | Catalyst/Enzyme | Reducing Agent | Key Mechanistic Feature | Typical Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine | Borane (e.g., BH₃·THF) | Face-selective hydride transfer via a six-membered ring transition state | >95% |

| Biocatalytic Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | Cofactor (e.g., NADPH) | Enzyme active site controls substrate orientation for stereospecific hydride transfer | >99% |

Kinetic and Thermodynamic Studies of Nitro Group Transformations

The nitro group in this compound is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. The kinetics and thermodynamics of this reduction are crucial for optimizing reaction conditions and understanding the reaction pathway.

The catalytic hydrogenation of aromatic nitro compounds is a well-studied process that generally proceeds in a stepwise manner. The reduction of the nitro group to an amine is a six-electron process that involves several intermediates:

NO₂ → NO → NHOH → NH₂ (Nitro) → (Nitroso) → (Hydroxylamine) → (Amine)

Kinetic studies on the catalytic hydrogenation of nitroarenes, such as nitrobenzene (B124822) and 4-nitroaniline, have provided insights into the factors affecting the reaction rate. researchgate.netresearchgate.netaidic.it The reaction rate is influenced by several parameters, including hydrogen pressure, catalyst type and loading, temperature, and the nature of the solvent. For many catalytic systems, the reaction is found to be first-order with respect to the nitro compound and can show varying dependence on hydrogen pressure.

The activation energy (Ea) for the catalytic hydrogenation of nitroarenes varies depending on the catalyst and reaction conditions. For example, the hydrogenation of nitrobenzene to aniline (B41778) using a palladium on carbon catalyst has an activation energy of approximately 9.7 kcal/mol, while with a Raney nickel catalyst, it is around 14.1 kcal/mol. researchgate.net The hydrogenation of p-nitrophenol to p-aminophenol over a nickel boride catalyst has a reported activation energy of 55.7 kJ/mol (approximately 13.3 kcal/mol). chlorpars.com

| Nitro Compound | Catalyst | Activation Energy (Ea) | Reaction Order (in Nitro Compound) | Reference |

|---|---|---|---|---|

| Nitrobenzene | Palladium on Carbon | 9.7 kcal/mol | First-order | researchgate.net |

| Nitrobenzene | Raney Nickel | 14.1 kcal/mol | - | researchgate.net |

| p-Nitrophenol | Nickel Boride | 55.7 kJ/mol (~13.3 kcal/mol) | - | chlorpars.com |

| 4-Nitroaniline | Palladium on Silica | - | - | researchgate.net |

Stereochemical Control Mechanisms in Asymmetric Synthetic Pathways to Chiral Indanols

The synthesis of chiral indanols with high enantiopurity relies on effective stereochemical control. In the context of producing this compound from 4-nitro-1-indanone, the mechanism of stereochemical control is intrinsically linked to the asymmetric reduction method employed.

As detailed in section 3.1, the CBS reduction provides excellent stereochemical control through the formation of a rigid, chair-like six-membered transition state. alfa-chemistry.com The chiral environment created by the oxazaborolidine catalyst dictates which face of the prochiral ketone is accessible to the hydride reagent. The catalyst and the ketone form a complex where one face of the carbonyl group is sterically shielded by the substituents on the catalyst. Consequently, the hydride is delivered to the less hindered face, leading to the formation of one enantiomer in excess. The predictability of the stereochemical outcome is a major advantage of the CBS reduction.

In biocatalytic reductions , the stereochemical control is governed by the highly specific binding of the substrate within the enzyme's active site. nih.govresearchgate.net The active site is a chiral pocket that orients the 4-nitro-1-indanone in a preferred conformation. This precise positioning ensures that the hydride transfer from the cofactor (NADPH) occurs to only one of the two enantiotopic faces of the carbonyl group. The stereochemical outcome is therefore determined by the inherent chirality of the enzyme. Different ketoreductases can exhibit opposite stereoselectivities, allowing for the synthesis of either the (R) or (S) enantiomer of the indanol by selecting the appropriate enzyme.

The enantioselectivity of these reactions can be influenced by various factors, including the structure of the catalyst or enzyme, the nature of the reducing agent, the reaction temperature, and the solvent. For instance, modifications to the substituents on the CBS catalyst can enhance enantioselectivity by increasing favorable London dispersion interactions between the catalyst and the substrate. nih.gov Similarly, protein engineering techniques can be used to modify the active site of a ketoreductase to improve its activity and stereoselectivity for a specific substrate. nih.gov

| Method | Controlling Factor | Mechanism of Control | Impact on Enantioselectivity |

|---|---|---|---|

| CBS Reduction | Chiral Catalyst Structure | Steric and electronic interactions in the transition state direct the hydride attack. | High; choice of catalyst enantiomer determines the product enantiomer. |

| Reaction Temperature | Lower temperatures generally lead to a more ordered transition state. | Can increase enantioselectivity. | |

| Biocatalytic Reduction | Enzyme Active Site Geometry | Precise substrate orientation through multiple non-covalent interactions. | Very high; determined by the specific enzyme used. |

| Substrate Structure | The fit of the substrate within the active site. | Enantioselectivity can be substrate-dependent. |

Derivatives and Synthetic Transformations of 1r 4 Nitro 2,3 Dihydro 1h Inden 1 Ol

Transformations of the Nitro Moiety in (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol

The nitro group is a key functional handle, offering a gateway to other important nitrogen-containing functionalities. Its electron-withdrawing nature also influences the reactivity of the aromatic ring.

Reduction to Chiral Amino-Indanols

The reduction of the aromatic nitro group in this compound to an amino group is a synthetically valuable transformation, yielding chiral 4-amino-indanols. These products, such as (1R)-4-amino-2,3-dihydro-1H-inden-1-ol, are important building blocks in medicinal chemistry. The reduction is a critical step that converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the molecule's electronic properties.

Various reducing agents can be employed for this conversion, with the choice of reagent being crucial to avoid side reactions and preserve the stereochemistry at the hydroxyl-bearing carbon. researchgate.net Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid or iron (Fe) in acetic acid are also effective. wikipedia.org The selection of the reducing agent and reaction conditions allows for the selective formation of the desired amino-indanol. researchgate.net

Table 1: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol, Room Temp. | (1R)-4-amino-2,3-dihydro-1H-inden-1-ol |

| SnCl₂, HCl | Ethanol, Reflux | (1R)-4-amino-2,3-dihydro-1H-inden-1-ol |

Henry (Nitroaldol) Reactions and Aza-Henry Reactions of Related Nitro Compounds

The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction involving the addition of a nitroalkane to an aldehyde or ketone in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction forms β-nitro alcohols, which are versatile synthetic intermediates. wikipedia.org While the aromatic nitro group of this compound itself does not directly participate, related compounds where the nitro group is on an aliphatic side chain are key substrates for this reaction.

The aza-Henry reaction, also known as a nitro-Mannich reaction, is a related transformation where a nitroalkane adds to an imine, yielding β-nitroamines. wikipedia.orgresearchgate.net This reaction is a powerful tool for the synthesis of 1,2-diamines after subsequent reduction of the nitro group. wikipedia.org The development of asymmetric versions of both the Henry and aza-Henry reactions, often employing chiral catalysts, allows for the stereocontrolled synthesis of complex molecules. organic-chemistry.orgresearchgate.net

Reactions Involving the Hydroxyl Group of this compound

The secondary alcohol at the C1 position is another key site for functionalization, enabling the introduction of protecting groups, ester and ether linkages, or oxidation to a ketone.

Esterification and Etherification for Protecting Groups and Functionalization

The hydroxyl group of this compound can be readily converted into esters or ethers. These reactions are often employed to install protecting groups, which prevent the alcohol from reacting in subsequent synthetic steps. Common protecting groups for alcohols include acetyl (Ac), pivaloyl (Piv), tert-butyldimethylsilyl (TBS), and tetrahydropyranyl (THP).

Esterification is typically achieved by reacting the alcohol with an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. Etherification can be carried out under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide.

Oxidation Reactions of the Secondary Alcohol

Oxidation of the secondary alcohol in this compound provides the corresponding ketone, 4-nitro-2,3-dihydro-1H-inden-1-one (4-nitro-1-indanone). cas.org A variety of oxidizing agents can be used for this transformation, with the choice depending on the desired selectivity and the presence of other sensitive functional groups. chemguide.co.uklibretexts.org

Common reagents for the oxidation of secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO3 in aqueous sulfuric acid). libretexts.orgnih.gov Milder, non-chromium-based methods such as Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) or Dess-Martin periodinane (DMP) are also highly effective and often preferred to avoid heavy metal waste. libretexts.orggoogle.com The resulting 4-nitro-1-indanone is a valuable intermediate for further synthetic manipulations. cas.org

Table 2: Selected Oxidizing Agents for Secondary Alcohols

| Reagent | Solvent | Key Features |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Mild, selective for alcohols. mdpi.com |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | Strong oxidant. nih.gov |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Mild, high-yielding, avoids chromium. libretexts.org |

Functionalization of the Indane Core through Electrophilic and Nucleophilic Aromatic Substitution

The aromatic ring of the indane core, influenced by the directing effects of the nitro and hydroxyl-bearing alkyl groups, can undergo substitution reactions to introduce additional functionalities.

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution (EAS). numberanalytics.com This means that incoming electrophiles will preferentially add to the positions meta to the nitro group. However, the fused alkyl ring and the hydroxyl group ortho, para-directing influence can lead to complex regiochemical outcomes. Typical EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org Due to the deactivating nature of the nitro group, these reactions often require harsh conditions. numberanalytics.com

Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring toward nucleophilic aromatic substitution (SNA). nih.gov In this reaction, a nucleophile can displace a leaving group (like a halide) located at the ortho or para positions relative to the nitro group. While the parent compound does not have a suitable leaving group, derivatives such as a halogenated version of 4-nitro-indanol could undergo SNA, allowing for the introduction of various nucleophiles like amines, alkoxides, or thiolates.

Annulation and Ring Expansion/Contraction Reactions of Nitro-Indane Derivatives

The functionalized indane core, particularly when substituted with a nitro group, serves as a versatile platform for constructing more complex molecular architectures through annulation, ring expansion, and ring contraction reactions. These transformations leverage the electronic properties of the nitro group and the reactivity of the indane skeleton to build novel fused and spirocyclic systems, or to rearrange the core structure into different ring sizes. Research in this area has led to the development of unique heterocyclic compounds with potential applications in medicinal and materials chemistry.

Annulation Reactions

Annulation, or ring-forming, reactions involving nitro-indane derivatives are a powerful strategy for synthesizing fused heterocyclic systems. The indane-1,3-dione moiety, which can be derived from precursors like this compound through oxidation, is a common starting point for such transformations. Its activated methylene (B1212753) group readily participates in condensation and cycloaddition reactions.

One notable approach involves the multi-component reaction for synthesizing novel spiro-imidazo pyridine-indene derivatives. nih.gov This method utilizes heterocyclic ketene (B1206846) aminals (generated from 1,1-bis(methylthio)-2-nitroethylene (B140038) and a diamine) which react with [1,2′-biindenylidene]-1′,3,3′-trione (bindone), formed in situ from the self-condensation of 1,3-indandione. nih.gov The reaction, promoted by an acid catalyst like p-toluenesulfonic acid (p-TSA), leads to complex spiro-fused systems containing both imidazole (B134444) and pyridine rings fused to the indene (B144670) framework. nih.gov

Furthermore, indane-1,3-dione is a versatile precursor for the microwave-assisted synthesis of various annulated systems. It can react with components like malononitrile, aldehydes, and amines to construct fused pyridinones and quinolines. researchgate.net For instance, the reaction with ethyl cyanoacetate, an aldehyde, and ammonium (B1175870) acetate (B1210297) can yield indeno[1,2-b]pyridine derivatives. While these examples often start from the non-nitrated indane-1,3-dione, the principles are applicable to nitro-substituted analogues, where the nitro group would be retained in the final product, influencing its electronic and biological properties.

The general approach for these annulations often involves an initial Knoevenagel or aldol-type condensation at the active methylene position of the indane-1,3-dione, followed by a Michael addition and subsequent cyclization/aromatization to form the new heterocyclic ring. nih.govchim.it

Ring Expansion Reactions

Ring expansion reactions provide a pathway to convert the five-membered cyclopentane (B165970) ring of the indane system into larger six- or seven-membered rings. The presence of a nitro group can influence the course of these rearrangements.

A classic example is the ring expansion of 2-nitro-1-indanone oxime to form isocarbostyril (2,3-dihydro-1H-isoquinolin-1-one) derivatives. rsc.org This transformation is a type of Beckmann rearrangement. The oxime, derived from 2-nitro-1-indanone, rearranges upon treatment with a suitable reagent, leading to the insertion of the nitrogen atom into the ring and expanding it to a six-membered lactam. rsc.org This provides a synthetic route from the indane framework to the isoquinoline (B145761) scaffold.

In a broader context, the reaction of simple aromatic nitro-compounds with reagents like triethyl phosphite (B83602) can induce ring expansion. rsc.org This process involves the deoxygenation of the nitro group to a nitrene intermediate, which can then insert into a C-C bond of the aromatic ring, leading to an expanded azepine system. rsc.orgnih.gov A synthetic method for the reductive transformation of nitroarenes into ortho-annulated products operates via a transient ring expansion of the original aromatic system, followed by a ring contraction sequence. nih.gov Although not demonstrated specifically on a 4-nitro-indane system, this methodology suggests a potential pathway for rearranging the benzene (B151609) portion of the indane core.

Another strategy involves the reaction of indantriones with diazo compounds, generated in situ from N-tosylhydrazones. This metal-free ring-expansion proceeds via a 1,2-carbonyl shift to afford lawsones (2-hydroxy-1,4-naphthoquinones), effectively expanding the five-membered ring to a six-membered one and forming a new quinone system. nih.gov The reaction's outcome can be solvent-controlled to produce different heterocyclic systems. nih.gov

Ring Contraction Reactions

Ring contraction reactions of indane derivatives are less common but represent a viable synthetic strategy for accessing strained or highly functionalized smaller rings. These reactions often proceed through cationic, anionic, or carbenoid intermediates. wikipedia.org

While direct ring contraction of the indane nucleus is not frequently reported, conceptually related transformations highlight its possibility. For example, a photomediated ring contraction of a tetrahydroisoquinoline derivative to an indane scaffold has been described. nih.gov This process involves an endo-to-exocyclic nitrogen atom transposition, demonstrating the feasibility of interconverting six- and five-membered fused ring systems. nih.gov

In some complex rearrangements, ring contraction can occur sequentially with expansion. For instance, the synthesis of certain 2,2-disubstituted indan-1,3-diones can lead to products that undergo novel ring cyclization-expansion reactions, which are sometimes followed by transannular reactions that can be viewed as a form of ring reorganization or contraction to form new fused bicyclic systems. researchgate.net

The Favorskii rearrangement is a well-known method for the ring contraction of cyclic α-halo ketones. wikipedia.org A hypothetical application to the nitro-indane system would involve the synthesis of a 2-halo-1-indanone derivative from a 4-nitro-1-indanone precursor. Treatment with a base could then induce contraction of the five-membered ring to a cyclobutanecarboxylic acid derivative, though this specific pathway for nitro-indanes is not prominently documented.

The following table summarizes selected transformations discussed:

| Starting Material Class | Reagents and Conditions | Product Class | Type of Reaction | Ref. |

| 1,3-Indandione / Heterocyclic Ketene Aminals | p-TSA, EtOH, reflux | Spiro[imidazo[1,2-a]indeno[2,1-e]pyridine-5,1′-indene] | Annulation | nih.gov |

| 2-Nitro-1-indanone oxime | Beckmann rearrangement conditions | Isocarbostyril derivatives | Ring Expansion | rsc.org |

| Indantrione / Aldehyde / N-Tosylhydrazide | Cs₂CO₃, MeCN, 80 °C | Lawsone derivatives (Hydroxynaphthoquinones) | Ring Expansion | nih.gov |

| Aromatic Nitro Compounds | Triethyl Phosphite | Azepine derivatives | Ring Expansion | rsc.org |

| Substituted 2-Phenyl-2-[2-(2-pyridyl)ethyl]-indan-1,3-dione | Catalytic Hydrogenation | Nine-membered heterocycle | Ring Cyclization-Expansion | researchgate.net |

Advanced Analytical Techniques for Structural Elucidation and Stereochemical Characterization of 1r 4 Nitro 2,3 Dihydro 1h Inden 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For a chiral molecule like (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol, advanced NMR methods are employed not only to verify the molecular skeleton but also to establish the absolute configuration and assess enantiomeric purity.

One-dimensional ¹H and ¹³C NMR spectra provide the primary information regarding the molecular structure.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound reveals distinct signals for each unique proton. The aromatic region typically shows complex splitting patterns corresponding to the three protons on the nitro-substituted benzene (B151609) ring. The nitro group's strong electron-withdrawing nature significantly influences the chemical shifts of these aromatic protons. The proton at the C1 position, being a benzylic and carbinol proton, appears as a characteristic multiplet. The protons of the two methylene (B1212753) groups (C2 and C3) in the five-membered ring exhibit complex diastereotopic splitting patterns, further complicated by coupling to the C1 proton.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework. It will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon. For instance, the carbon bearing the nitro group (C4) and the carbinol carbon (C1) can be readily identified by their characteristic chemical shifts.

A hypothetical data table summarizing expected NMR shifts is presented below, based on the analysis of similar indanol and nitroaromatic structures. nih.govresearchgate.net

| Atom | Hypothetical ¹H NMR Data | Hypothetical ¹³C NMR Data |

| Position | Chemical Shift (ppm) | Multiplicity |

| C1-H | 5.35 | t |

| C2-Hα | 2.55 | m |

| C2-Hβ | 2.20 | m |

| C3-Hα | 3.20 | m |

| C3-Hβ | 3.05 | m |

| C5-H | 7.60 | d |

| C6-H | 7.45 | t |

| C7-H | 8.10 | d |

| C1-OH | 2.50 | d |

To determine the enantiomeric purity of a sample of this compound, NMR spectroscopy is used in conjunction with chiral solvating agents (CSAs). researchgate.net CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. frontiersin.orgnih.gov This interaction leads to the differentiation of NMR signals for the R and S enantiomers.

The mechanism relies on interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions between the CSA and the analyte. researchgate.net For this compound, the hydroxyl group and the aromatic ring are key sites for interaction with a suitable CSA, such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) or Pirkle's alcohol. frontiersin.orgresearchgate.net In the presence of a single enantiomer of a CSA, a racemic mixture of 4-nitro-2,3-dihydro-1H-inden-1-ol would exhibit two distinct sets of signals in the ¹H NMR spectrum, allowing for the quantification of the enantiomeric excess (ee). The separation in chemical shifts (Δδ) for the diastereomeric complexes is a measure of the CSA's effectiveness. nih.gov

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity and stereochemistry. springernature.comnih.gov

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to trace the connectivity from the C1-H to the C2-methylene protons, and further to the C3-methylene protons, confirming the structure of the five-membered ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This experiment allows for the definitive assignment of each carbon signal by linking it to its attached, and often previously assigned, proton.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and stereochemistry. For this compound, NOESY could show through-space correlations between the C1-H and specific protons on the adjacent aromatic ring, helping to confirm the relative stereochemistry.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. scottpr.com This accuracy allows for the unambiguous determination of the elemental composition and molecular formula of this compound. For a compound with the formula C₉H₉NO₃, the expected exact mass can be calculated and compared to the experimental value, typically with a mass accuracy of less than 5 ppm, to confirm the molecular formula. fda.govmdpi.com

| Parameter | Value |

| Molecular Formula | C₉H₉NO₃ |

| Calculated Exact Mass | 179.05824 |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Observed Ion | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 180.06552 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. The resulting fragmentation pattern serves as a molecular fingerprint that can be used to confirm the structure.

For this compound, characteristic fragmentation pathways for nitroaromatic compounds would be expected. nih.govnih.gov Common fragmentation patterns would likely include:

Loss of H₂O : Dehydration from the molecular ion is a common fragmentation for alcohols, leading to a fragment ion at m/z 162.0549.

Loss of NO₂ : The cleavage of the nitro group is a characteristic fragmentation, resulting in a fragment at m/z 134.0648.

Loss of NO : Loss of a nitric oxide radical is another potential fragmentation pathway for nitroaromatic compounds. nih.gov

A hypothetical MS/MS fragmentation table for the [M+H]⁺ ion is shown below.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

| 180.0655 | 162.0549 | H₂O | C₉H₈NO₂⁺ |

| 180.0655 | 134.0648 | NO₂ | C₉H₁₀O⁺ |

| 162.0549 | 134.0386 | CO | C₈H₈NO⁺ |

By combining these advanced NMR and MS techniques, a complete and unambiguous characterization of the structure, purity, and stereochemistry of this compound can be achieved.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying the functional groups present within a molecule. By probing the vibrational modes of chemical bonds, these techniques provide a molecular fingerprint. For this compound, the spectra would be characterized by vibrations corresponding to the nitro, hydroxyl, and aromatic functionalities, as well as the dihydroindene core structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The key functional groups in this compound would produce distinct absorption bands. The hydroxyl (-OH) group is expected to exhibit a strong, broad absorption band in the region of 3500-3200 cm⁻¹ due to intermolecular hydrogen bonding. youtube.com The C-O stretching vibration of the secondary alcohol is anticipated to appear as a strong band between 1150 and 1075 cm⁻¹. spectroscopyonline.comquimicaorganica.org The aromatic nitro (-NO₂) group is characterized by two prominent stretching vibrations: an asymmetric stretch typically found between 1550-1475 cm⁻¹ and a symmetric stretch in the 1360-1290 cm⁻¹ range. orgchemboulder.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring would appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR by detecting the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in the polarizability of the bond. nih.gov For this molecule, the symmetric stretching vibration of the nitro group is often a strong and easily identifiable band in the Raman spectrum. The aromatic ring vibrations also tend to produce strong Raman signals. The O-H stretch is typically weak in Raman spectra.

The combination of IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes, confirming the presence of all key functional groups and providing confidence in the molecular structure.

Table 1: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3500-3200 | Weak | Strong, Broad (IR) |

| Secondary Alcohol | C-O Stretch | 1150-1075 | Medium | Strong (IR) |

| Aromatic Nitro (-NO₂) | Asymmetric N-O Stretch | 1550-1475 | Medium | Strong (IR) |

| Aromatic Nitro (-NO₂) | Symmetric N-O Stretch | 1360-1290 | Strong | Strong (IR/Raman) |

| Aromatic Ring | C=C Stretch | ~1600-1450 | Strong | Medium-Strong |

| Aromatic Ring | C-H Stretch | >3000 | Strong | Medium-Strong |

| Dihydroindene Core | Aliphatic C-H Stretch | ~2960-2850 | Medium | Medium-Strong |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.orgspringernature.com This technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a crystalline solid. For an enantiomerically pure sample of this compound that forms suitable single crystals, this method would provide unambiguous proof of its stereochemistry.

The process involves irradiating a single crystal with a focused beam of X-rays and measuring the intensities and positions of the diffracted beams. This diffraction pattern is then used to compute an electron density map of the molecule, from which the positions of all atoms can be determined with high precision.

To establish the absolute configuration, crystallographers analyze the effects of anomalous dispersion. wikipedia.org This phenomenon, which is more pronounced with heavier atoms but can be measured for lighter atoms with modern equipment, causes slight differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By carefully analyzing these differences, the absolute arrangement of atoms in space can be determined. The result is often expressed as the Flack parameter, which should refine to a value close to zero for the correct enantiomer. wikipedia.orgmdpi.comresearchgate.net

A complete crystallographic analysis would yield a wealth of structural information, which is typically deposited in crystallographic databases.

Table 2: Information Obtainable from X-ray Crystallography

| Parameter | Description |

| Crystal System | The classification of the crystal based on its lattice symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group describing the arrangement of molecules in the crystal. For a chiral, enantiopure compound, this must be a Sohncke space group (lacking inversion centers or mirror planes). ed.ac.uk |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds, confirming the molecular connectivity. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule in the solid state. |

| Absolute Configuration | The definitive assignment (R or S) of the chiral center, confirmed by the Flack parameter. wikipedia.org |

| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing. |

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. The information presented describes the potential of the technique should such a study be undertaken.

Chiral Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)

While X-ray crystallography confirms the absolute configuration of a single crystal, chiral chromatography is the workhorse technique for determining the enantiomeric purity or enantiomeric excess (e.e.) of a bulk sample. nih.gov This is crucial for verifying the effectiveness of an asymmetric synthesis or a chiral resolution process. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for this purpose.

The fundamental principle involves the use of a chiral stationary phase (CSP). wikipedia.org A CSP is composed of a single enantiomer of a chiral selector that is immobilized on a solid support (e.g., silica). chiralpedia.com When a racemic or enantiomerically enriched mixture of this compound passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different stabilities, leading to different retention times and, consequently, their separation. wikipedia.orgsigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common method for enantiomeric separation. researchgate.net Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are highly versatile and effective for a wide range of compounds, including those with aromatic and polar functional groups like the target molecule. elementlabsolutions.com The separation can be optimized by adjusting the mobile phase composition (typically a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol (B130326) in normal-phase mode) and other parameters like flow rate and temperature. chromatographyonline.com

Chiral Gas Chromatography (GC): For analytes that are volatile or can be made volatile through derivatization, chiral GC is a powerful alternative offering high resolution. gcms.cz The hydroxyl group of this compound could be derivatized (e.g., through acylation) to increase its volatility for GC analysis. nih.gov CSPs for GC are often based on derivatized cyclodextrins. nih.govmdpi.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram using the formula: e.e. (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100

Table 3: Representative Chiral Chromatography Conditions for Analysis

| Technique | Chiral Stationary Phase (Example) | Mobile Phase / Carrier Gas (Example) | Detection |

| Chiral HPLC | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Normal Phase: Hexane/Isopropanol mixture | UV (at a wavelength where the nitro-aromatic chromophore absorbs) |

| Chiral GC | Cyclodextrin-based (e.g., derivatized β-cyclodextrin) | Carrier Gas: Helium or Hydrogen | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Computational Chemistry and Theoretical Studies on 1r 4 Nitro 2,3 Dihydro 1h Inden 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, electronic properties, and energies of molecules. For (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol, DFT calculations, often using a basis set like 6-311++G(d,p), can predict its most stable three-dimensional structure. mdpi.com

These calculations involve optimizing the molecular geometry to find the lowest energy conformation. Key parameters derived from this optimization include bond lengths, bond angles, and dihedral angles. The nitro group's position on the aromatic ring and the hydroxyl group's stereochemistry significantly influence the final geometry.

Furthermore, DFT provides insights into the molecule's electronic properties through the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. For nitroaromatic compounds, the electron-withdrawing nature of the nitro group typically lowers the LUMO energy, making the molecule a better electron acceptor. nih.gov

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

This table presents hypothetical yet representative data for the optimized molecular geometry.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C1-O | 1.43 Å |

| C4-N | 1.48 Å | |

| N-O1 (nitro) | 1.22 Å | |

| C1-C2 | 1.54 Å | |

| C2-C3 | 1.55 Å | |

| Bond Angles | O-C1-C2 | 110.5° |

| C1-C2-C3 | 104.2° | |

| C4-C(ar)-C(ar) | 121.0° | |

| Dihedral Angle | H-O-C1-H | 178.5° |

Conformational Analysis and Energy Landscapes of the Indanol Stereoisomers

The five-membered ring of the 2,3-dihydro-1H-indene core is not planar. It can adopt various conformations, typically described as "envelope" or "twist" forms. Conformational analysis is a computational method used to identify the different stable conformations (conformers) of a molecule and to determine their relative energies. ufms.br

For this compound, the analysis would involve systematically rotating the single bonds, particularly around the C1-C2 and C2-C3 bonds of the five-membered ring and the C1-O bond of the hydroxyl group. The presence of bulky substituents like the nitro group and the hydroxyl group creates steric hindrance that dictates the most stable conformer. The most stable conformation will be the one that minimizes steric repulsion and maximizes stabilizing interactions, such as intramolecular hydrogen bonding between the hydroxyl proton and the oxygen atoms of the nitro group.

By calculating the energy of each possible conformation, an energy landscape can be constructed. The global minimum on this landscape represents the most abundant conformation at equilibrium. The energy differences between various conformers, calculated using the Boltzmann equation, determine their relative populations. ufms.br

Prediction of Spectroscopic Data (NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental results.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed with DFT, is a reliable approach for predicting NMR chemical shifts (¹H and ¹³C). researchgate.net The calculation provides theoretical chemical shifts for each nucleus in the molecule. These predicted values can be compared with experimental data to confirm the structure. researchgate.net For this compound, calculations would predict distinct signals for the protons and carbons of the indanol core, with the electron-withdrawing nitro group causing a downfield shift for nearby aromatic protons.

IR Frequencies: Theoretical infrared (IR) spectra can be computed by calculating the vibrational frequencies of the molecule's bonds. These calculations help assign experimental IR absorption bands to specific molecular vibrations. Key predicted frequencies for this molecule would include the O-H stretching of the alcohol, the asymmetric and symmetric N-O stretching of the nitro group, C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the aromatic ring.

Table 2: Predicted Spectroscopic Data for this compound

This table presents hypothetical yet representative data for predicted NMR and IR spectra.

| Spectrum | Group | Predicted Value |

| ¹H NMR | -OH | ~3.5-4.5 ppm |

| H1 (CH-OH) | ~5.2-5.4 ppm | |

| Aromatic CH | ~7.5-8.2 ppm | |

| Aliphatic CH₂ | ~2.0-3.0 ppm | |

| ¹³C NMR | C1 (CH-OH) | ~75-80 ppm |

| C4 (C-NO₂) | ~145-150 ppm | |

| Aromatic C | ~120-140 ppm | |

| Aliphatic C | ~25-35 ppm | |

| IR Frequencies | O-H stretch | ~3400 cm⁻¹ |

| Aromatic C-H stretch | ~3100 cm⁻¹ | |

| Aliphatic C-H stretch | ~2950 cm⁻¹ | |

| N-O asymm. stretch | ~1520 cm⁻¹ | |

| N-O symm. stretch | ~1350 cm⁻¹ |

Modeling of Reaction Pathways and Transition States in Synthetic Conversions

Computational chemistry is a powerful tool for studying reaction mechanisms. By modeling the synthetic pathway to this compound, chemists can understand the energetics of the reaction and the factors controlling its stereoselectivity. A key synthetic step would likely be the asymmetric reduction of the corresponding ketone, 4-nitro-2,3-dihydro-1H-inden-1-one.

DFT calculations can be used to map the entire reaction coordinate. This involves identifying the structures and energies of the reactants, products, and, most importantly, the transition state (TS). researchgate.net The transition state is the highest energy point along the reaction pathway, and its energy determines the activation energy of the reaction.

By modeling the approach of a reducing agent to the ketone, it is possible to calculate the activation energies for the formation of both the (1R) and (1S) enantiomers. A lower activation energy for the pathway leading to the (1R) product would explain the observed stereoselectivity in an asymmetric synthesis. This modeling can help in selecting the optimal catalyst and reaction conditions to maximize the yield of the desired enantiomer. mdpi.com

Intermolecular Interactions and Solvation Effects

The behavior of a molecule is significantly influenced by its environment, particularly the solvent. Computational models can simulate how this compound interacts with solvent molecules. frontiersin.org

Solvation Models: Solvation effects can be studied using either implicit or explicit models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. researchgate.net This approach is computationally efficient for estimating how the solvent affects the molecule's stability and properties. Explicit solvent models involve surrounding the solute molecule with a number of individual solvent molecules, providing a more detailed picture of specific interactions like hydrogen bonding. rsc.org

Intermolecular Interactions: The hydroxyl (-OH) and nitro (-NO₂) groups of the molecule are capable of forming strong intermolecular interactions. The -OH group can act as both a hydrogen bond donor and acceptor, while the nitro group is a strong hydrogen bond acceptor. nih.govnih.gov Quantum chemical calculations can quantify the strength of these hydrogen bonds with solvent molecules (like water or ethanol) or between two molecules of the compound itself. Understanding these interactions is crucial for predicting solubility, crystal packing, and biological activity.

Green Chemistry Principles in the Synthesis of Nitro Substituted 2,3 Dihydro 1h Indanols

Optimization of Atom Economy and Reaction Efficiency for Nitro-Indanol Synthesis

Atom economy is a foundational concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. jocpr.comwikipedia.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no by-products generated. primescholars.com

A key transformation in the synthesis of (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol is the reduction of the corresponding ketone, 4-nitro-2,3-dihydro-1H-inden-1-one. Catalytic hydrogenation represents a classic example of a reaction with high atom economy. jocpr.com In this step, the ketone is treated with hydrogen gas (H₂) in the presence of a catalyst.

Reaction: 4-nitro-2,3-dihydro-1H-inden-1-one + H₂ → this compound

The atom economy for this transformation is calculated as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

| Compound | Formula | Molecular Weight ( g/mol ) |

| 4-nitro-2,3-dihydro-1H-inden-1-one | C₉H₇NO₃ | 177.16 |

| Hydrogen (H₂) | H₂ | 2.02 |

| This compound | C₉H₉NO₃ | 179.17 |

| Total Reactant Mass | 179.18 | |

| % Atom Economy | (179.17 / 179.18) x 100 | ~100% |

This calculation demonstrates the exceptional efficiency of addition reactions like catalytic hydrogenation. In contrast, many classical organic reactions, such as those employing stoichiometric reducing agents (e.g., sodium borohydride), generate significant inorganic salt by-products, leading to a much lower atom economy. wikipedia.org

Exploration of Environmentally Benign Solvents and Reaction Media

The vast majority of waste in chemical synthesis, particularly in the pharmaceutical industry, comes from the use of organic solvents. nih.gov Green chemistry encourages the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. researchgate.net

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov While organic substrates are often poorly soluble in water, performing reactions "on water" (where insoluble reactants are vigorously stirred in an aqueous suspension) can lead to remarkable rate enhancements. nih.govrsc.org The synthesis of nitro-containing compounds has been successfully demonstrated in aqueous media. For example, the vinylogous Henry (nitroaldol) reaction, a C-C bond-forming reaction relevant to building complex molecular frameworks, has been shown to proceed efficiently "on water". rsc.org Applying such a strategy to the synthesis of nitro-indanol precursors could significantly reduce the reliance on traditional organic solvents.

Other green solvent alternatives include:

Supercritical Fluids: Supercritical CO₂, for instance, is a non-toxic and non-flammable medium that can be easily removed from the reaction mixture by depressurization.

Ionic Liquids: These are salts that are liquid at low temperatures. Their negligible vapor pressure reduces air pollution, and they can often be recycled. Certain ionic liquids have been used as media for nitration reactions. organic-chemistry.org

Solvent-Free Reactions: Conducting reactions neat, without any solvent, is another highly effective green approach that completely eliminates solvent waste. scispace.com

Development and Application of Sustainable Catalytic Systems

Catalysis is a cornerstone of green chemistry, offering pathways that are more efficient, selective, and use less energy than stoichiometric reactions. researchgate.net For the synthesis of chiral nitro-indanols, organocatalysis, biocatalysis, and heterogeneous catalysis provide powerful and sustainable tools.

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. These catalysts are often less sensitive to air and moisture than traditional metal catalysts and avoid issues of heavy metal contamination in the final product. In the context of nitro-indanol synthesis, organocatalysts are particularly effective for constructing chiral centers. For example, chiral primary amine-thiourea catalysts have been used to facilitate enantioselective aza-Michael-Henry domino reactions between 2-aminobenzaldehydes and nitroolefins to produce 3-nitro-1,2-dihydroquinolines, demonstrating their utility in creating complex nitro-containing heterocycles in a single pot. nih.gov Similarly, Jacobsen-type thiourea (B124793) catalysts are highly effective in the asymmetric transfer hydrogenation of nitroolefins, a key reaction for producing chiral nitroalkanes. organic-chemistry.org

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity under mild conditions (ambient temperature and pressure, neutral pH). researchgate.net For the synthesis of this compound, the key step is the stereoselective reduction of a prochiral ketone. Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) are ideally suited for this purpose. researchgate.netscilit.com These enzymes can reduce 4-nitro-2,3-dihydro-1H-inden-1-one to the desired (1R)-alcohol with very high enantiomeric excess.

A typical biocatalytic reduction system requires a cofactor, such as NADH or NADPH, which provides the hydride for the reduction. nih.gov For the process to be economically viable, the expensive cofactor must be regenerated in situ. Common methods include using a sacrificial alcohol like isopropanol (B130326) (a coupled-substrate approach) or an enzymatic system like glucose/glucose dehydrogenase. nih.govresearchgate.net The use of enzymes avoids the need for chiral metal catalysts and often proceeds with unparalleled stereoselectivity. researchgate.net

| Catalyst Type | Advantages | Disadvantages | Relevant Transformation |

| Organocatalysts | Metal-free, low toxicity, stable | Can require higher catalyst loading | Asymmetric C-C bond formation, transfer hydrogenation |

| Biocatalysts (Enzymes) | High enantioselectivity, mild conditions, biodegradable | Cofactor regeneration needed, potential substrate inhibition | Asymmetric ketone reduction |

| Heterogeneous Catalysts | Easily separated, reusable, robust | Can have lower selectivity, potential for metal leaching | Hydrogenation of ketones and nitro groups |

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. libretexts.org Their primary green advantage is the ease of separation from the reaction mixture (e.g., by simple filtration) and their potential for reuse over multiple cycles, which minimizes waste and catalyst cost. nih.govresearchgate.net

For the synthesis of nitro-indanols, supported metal catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel are widely used for hydrogenation reactions. nih.gov These can be applied to:

Ketone Reduction: Hydrogenation of 4-nitro-2,3-dihydro-1H-inden-1-one to the corresponding alcohol. While this is not inherently stereoselective, chiral modifiers can be used, though biocatalysis is often superior for enantioselectivity.

Nitro Group Reduction: If the final target were an amino-indanol, these catalysts are highly effective for the chemoselective reduction of the nitro group to an amine. nih.gov

The use of solid, recyclable catalysts aligns perfectly with the principles of waste minimization and process efficiency. researchgate.net

Strategies for Waste Minimization and By-product Valorization

A holistic green synthesis strategy extends beyond individual reaction steps to consider the entire process, aiming to minimize all forms of waste. Key strategies include:

Process Intensification: Combining multiple reaction steps into a single, "one-pot" or "tandem" procedure reduces the need for intermediate work-ups and purifications, which are major sources of solvent and energy waste. mdpi.comresearchgate.net For example, a process that combines the reduction of a nitro group with a subsequent cyclization in one pot would be significantly greener than a stepwise approach.

Use of Recoverable Catalysts: As discussed, employing heterogeneous catalysts or immobilized enzymes allows for their recovery and reuse, preventing their disposal as waste after a single use. nih.gov

By-product Valorization: This advanced strategy involves finding valuable applications for the by-products of a reaction, effectively turning waste into a resource. rsc.org For example, if a synthesis route produced a specific isomer of the indanol as an undesired by-product, research could be directed towards finding a separate use for that isomer or developing a method to racemize and recycle it back into the process. Similarly, waste biomass from other industries, such as fruit peels or cellulosic waste, can be valorized by converting them into useful chemicals or even green catalysts. nih.govmdpi.comnih.gov While specific valorization pathways for by-products in nitro-indanol synthesis are not widely published, the principle remains a key objective for creating a truly circular and sustainable chemical process.

Applications of 1r 4 Nitro 2,3 Dihydro 1h Inden 1 Ol As a Chiral Building Block in Complex Chemical Synthesis

Asymmetric Synthesis of Chiral Heterocyclic Compounds Derived from Indanols

The synthesis of nitrogen-containing heterocycles is of significant interest in medicinal and bio-organic chemistry. organic-chemistry.orgrsc.org The stereochemically defined core of (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol provides a foundation for the enantioselective construction of fused heterocyclic systems. The existing chiral center can direct the stereochemical outcome of subsequent cyclization reactions, ensuring the formation of a specific enantiomer.

The synthetic utility of this indanol derivative arises from the reactivity of both the hydroxyl and nitro functionalities.

Functionalization of the Hydroxyl Group: The chiral alcohol at the C1 position can be converted into other functional groups, such as an azide (B81097) or an amine, via standard organic transformations. These new functionalities can then act as nucleophiles or electrophiles in reactions designed to build a heterocyclic ring onto the indane scaffold.

Transformation of the Nitro Group: The nitro group is a versatile precursor. Its reduction to an amino group introduces a nucleophilic center on the aromatic ring. nih.gov This amine can participate in cyclization reactions to form fused heterocycles. For instance, intramolecular condensation reactions can lead to the formation of indolo- or benzo-fused nitrogen heterocycles. nih.gov Reductive cyclization of ortho-nitro compounds containing a suitable side chain is a known strategy for creating N-heterocycles like indazoles. researchgate.net

By leveraging these transformations, this compound can serve as a key starting material for preparing complex, stereochemically pure heterocyclic structures, such as indazolo-piperazines and indazolo-morpholines. nih.gov

Role in the Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are fundamental to asymmetric catalysis, where they coordinate to a metal center to create a chiral environment that directs the stereoselectivity of a reaction. researchgate.net The indane skeleton is a privileged structure in ligand design because its rigidity minimizes conformational flexibility, which often leads to higher enantioselectivity in catalytic processes.

This compound is a suitable precursor for chiral ligands for several reasons:

Rigid Chiral Backbone: The indane framework provides a robust and predictable stereochemical environment.

Dual Functionalization Sites: The molecule possesses two distinct sites for modification: the hydroxyl group on the cyclopentyl ring and the nitro group on the aromatic ring. The hydroxyl group can be derivatized to introduce a phosphine, amine, or other coordinating moiety.

Synthesis of Bidentate Ligands: The nitro group can be reduced to an amine, which can then be further functionalized. This allows for the creation of bidentate ligands (e.g., P,N-ligands) where one coordinating atom is attached to the C1 position and the other to the C4 position. Such P,N-ligands have proven highly effective in a variety of metal-catalyzed reactions. nih.gov

The synthesis of a chiral ligand from this building block would typically involve the conversion of the hydroxyl and nitro groups into appropriate donor groups (e.g., phosphines, oxazolines, or amines) capable of coordinating with transition metals like rhodium, palladium, or iridium.

Development of Chiral Auxiliaries and Resolving Agents Utilizing the Indanol Core

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgtcichemicals.com Once the desired chirality has been established, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com The indane framework has been successfully employed in the development of highly effective chiral auxiliaries. For example, chiral auxiliaries derived from trans-1-amino-2-indanol have shown excellent performance in asymmetric aldol (B89426) reactions. scielo.org.mx

Following a similar strategy, this compound can be converted into a valuable chiral auxiliary. This process would first involve the reduction of the nitro group to an amino group, yielding a chiral aminoindanol. This intermediate can then be reacted to form structures like oxazolidinones or, as demonstrated with related compounds, more robust thiazolidinethiones. scielo.org.mx These indane-based auxiliaries provide excellent facial selectivity due to the rigid, bicyclic structure, which effectively shields one face of the enolate intermediate from the incoming electrophile.

The table below presents representative data for an indene-based thiazolidinethione auxiliary in an aldol reaction, illustrating the high levels of diastereoselectivity that can be achieved with this class of chiral auxiliary. scielo.org.mx

| Entry | Electrophile (Aldehyde) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | Propionaldehyde | Syn-Aldol Adduct | 90 | >99:1 |

| 2 | Isobutyraldehyde | Syn-Aldol Adduct | 85 | >99:1 |

| 3 | Benzaldehyde | Syn-Aldol Adduct | 88 | >99:1 |

Furthermore, as a chiral alcohol, this compound itself can be used as a resolving agent. tcichemicals.com It can be reacted with a racemic mixture of chiral carboxylic acids to form diastereomeric esters. These diastereomers, having different physical properties, can be separated by methods such as crystallization or chromatography. Subsequent hydrolysis of the separated esters yields the enantiomerically pure acids and recovers the chiral indanol.

Precursor for Advanced Organic Materials and Functional Molecules (e.g., indane-based sensors, dyes)

The unique electronic and structural properties of this compound make it a promising precursor for advanced organic materials. The nitroaromatic system is a key component in many functional molecules.

Dyes and Chromophores: The nitro group is a strong chromophore and an electron-withdrawing group. Its presence on the indane scaffold creates a push-pull electronic system, which is a common design feature in organic dyes. Further functionalization, such as converting the hydroxyl group into a donor group, could enhance these properties. nih.gov

Sensors: The electron-deficient nature of the 4-nitroindane ring makes it a potential candidate for use in chemical sensors. It can engage in charge-transfer interactions with electron-rich analytes, leading to a detectable signal, such as a change in color or fluorescence.

Precursors for Bioactive Molecules: The nitro group is a key feature in certain bioreductive agents designed to target hypoxic environments found in solid tumors. mdpi.com While this specific compound's activity is not documented, its 2-nitroimidazole-like fragment is a common trigger in such prodrugs. mdpi.com The indane core itself is a privileged scaffold found in numerous pharmacologically active compounds. researchgate.netresearchgate.net Reduction of the nitro group provides a 4-aminoindanol derivative, a versatile intermediate for synthesizing a library of compounds for drug discovery. nih.gov

The combination of the rigid indane framework, defined stereochemistry, and versatile nitro functionality provides a rich platform for the synthesis of novel functional molecules with tailored optical, electronic, or biological properties.

Future Research Directions and Emerging Trends in Chiral Nitro Indanol Chemistry

Development of Novel Asymmetric Catalytic Systems for Direct Derivatization of Indanols

The direct functionalization of the indanol scaffold is a key strategy for accessing a diverse range of chiral molecules. Future research will heavily focus on the development of more efficient and selective catalytic systems to achieve this.

A significant area of development is the design of novel chiral ligands for transition-metal catalysis. mdpi.com Ligands based on established motifs like 1,1'-bi-2-naphthol (B31242) (BINOL) continue to be refined. For instance, chiral phosphoric acids derived from BINOL are used as ligands in palladium(II)-catalyzed enantioselective arylations of benzylic C(sp³)–H bonds, a type of transformation directly applicable to the indanol skeleton. mdpi.com The future will likely see the creation of ligands with greater modularity, allowing for rapid optimization for specific indanol substrates. Indanol-based scaffolds are themselves being incorporated into catalyst design, leading to the development of novel chiral organoiodine catalysts that have shown promise in asymmetric oxidation reactions. researchgate.net

Another promising avenue is the exploration of C-H functionalization. This atom-economical approach allows for the direct conversion of C-H bonds into new functional groups, bypassing the need for pre-functionalized starting materials. Designing prominent chiral ligands is a major key to the development of this field. mdpi.com Research into transition-metal catalysts capable of enantioselective C-H functionalization at various positions on the indanol ring will open up new synthetic pathways. For example, catalysts that can selectively functionalize the aromatic or the aliphatic portion of the indanol would be highly valuable.

The table below summarizes potential catalytic systems for the derivatization of indanols.

| Catalytic System | Type of Transformation | Potential Application on Indanols | Reference |

| Palladium(II) with Chiral Phosphoric Acid Ligands | Enantioselective C(sp³)–H Arylation | Direct arylation of the benzylic position of the indanol. | mdpi.com |

| Indanol-Based Chiral Organoiodine Catalysts | Asymmetric Oxidation | Oxidative dearomatization and other oxidative transformations. | researchgate.net |

| Transition-Metal Catalysts with Novel Chiral Ligands | C-H Functionalization | Selective functionalization of aromatic and aliphatic C-H bonds. | mdpi.com |

Integration of Flow Chemistry and Continuous Processing for Efficient Synthesis

The synthesis of nitro-containing compounds often involves hazardous reagents and intermediates, making safety a primary concern. Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods in this regard.

The use of microreactors in continuous flow systems provides superior heat and mass transfer, allowing for better control over reaction conditions and minimizing the risk of runaway reactions. ispe.org This is particularly relevant for nitration reactions and the subsequent handling of nitro compounds, which can be unstable. nih.gov The reduction of nitro compounds to amines, a common transformation for molecules like (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol, can be performed more safely and efficiently under continuous-flow conditions. nih.gov

The table below outlines the advantages of flow chemistry for nitro-indanol synthesis.

| Feature of Flow Chemistry | Advantage for Nitro-Indanol Synthesis | Reference |

| Enhanced Safety | Better control over hazardous reactions involving nitro compounds. | nih.gov |

| Increased Efficiency | Higher yields and throughput due to precise control of parameters. | rsc.orgnih.gov |

| Process Integration | Telescoping of multiple reaction steps without intermediate isolation. | mdpi.comaiche.org |

| Scalability | Easier and more predictable scale-up from laboratory to production. | ispe.org |

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Route Design

The complexity of asymmetric synthesis presents a significant challenge for traditional, trial-and-error-based research. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate the discovery and optimization of synthetic routes for chiral molecules.

One of the key applications of ML in this field is the prediction of stereoselectivity. nih.govresearchgate.netarxiv.orgresearchgate.net By training algorithms on large datasets of chemical reactions, ML models can learn the complex relationships between catalyst structure, substrate, and the enantiomeric excess of the product. nih.govresearchgate.net This predictive capability can guide chemists in selecting the optimal catalyst and reaction conditions for the synthesis of a specific enantiomer of a nitro-indanol, saving significant time and resources.

The table below highlights the impact of AI and ML in chiral synthesis.

| AI/ML Application | Function | Relevance to Nitro-Indanol Chemistry | Reference |

| Stereoselectivity Prediction | Predicts the enantiomeric outcome of a reaction. | Optimizes catalyst and conditions for synthesizing this compound. | nih.govresearchgate.netarxiv.orgresearchgate.net |

| Retrosynthesis Planning | Proposes synthetic routes to a target molecule. | Designs efficient and novel synthetic pathways to complex nitro-indanol derivatives. | chemcopilot.comresearchgate.netnih.gov |

| Reaction Outcome Prediction | Predicts reaction yields and potential byproducts. | Improves the efficiency and sustainability of synthetic processes. | sesjournal.com |

Exploration of Photo/Electrocatalytic Methodologies for Nitro-Indanol Transformations

Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods, often allowing for unique transformations under mild conditions.

Visible-light photocatalysis, for instance, can be used for the selective reduction of nitroaromatic compounds to anilines. researchgate.net This methodology could be applied to the nitro group of this compound, providing a mild and selective route to the corresponding amino-indanol, a valuable building block for pharmaceuticals. Photocatalysis can also be employed for C-H functionalization, offering an alternative to transition-metal-catalyzed methods. mdpi.com

Electrocatalysis provides another avenue for controlled redox reactions. The potential to precisely control the oxidative or reductive power of the system by tuning the applied voltage allows for high selectivity. Asymmetric electrosynthesis, combining electrochemistry with chiral catalysts, is a rapidly developing field that could enable the enantioselective synthesis and derivatization of indanols without the need for stoichiometric chemical oxidants or reductants.

The table below lists potential photo/electrocatalytic transformations for nitro-indanols.

| Methodology | Type of Transformation | Potential Application | Reference |

| Visible-Light Photocatalysis | Nitro Group Reduction | Selective reduction of the nitro group to an amine. | researchgate.net |

| Photocatalysis | C-H Functionalization | Direct functionalization of the indanol scaffold under mild conditions. | mdpi.com |

| Asymmetric Electrocatalysis | Enantioselective Synthesis/Derivatization | Chiral synthesis and functionalization of indanols using electricity as the driving force. | |

| Photocatalysis | Dehydrogenation/Hydrogenolysis of Alcohols | Selective transformation of the alcohol group on the indanol. | idexlab.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for enantiomerically pure (1R)-4-nitro-2,3-dihydro-1H-inden-1-ol?

- Methodology : Enzymatic resolution using Burkholderia cepacia lipase (BCL) with vinyl acetate as an acyl donor in MTBE solvent can resolve racemic mixtures of related halo-indenols (e.g., 4-fluoro and 4-bromo derivatives). This method achieves >90% enantiomeric excess (ee) at 50% conversion via kinetic resolution . Asymmetric transfer hydrogenation with chiral catalysts (e.g., (R,R)-Ts-DENEB) in methanol/formic acid systems is another viable route, validated for structurally similar 3-aryl-indanols .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement against high-resolution data. ORTEP-III can generate graphical representations of electron density maps to confirm absolute configuration .

- Chiral HPLC : Compare retention times with racemic standards or enantiopure references .

- NMR spectroscopy : Employ NOE experiments (e.g., DPFGSE-NOE) to detect spatial proximity of protons and assign stereochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- 1H/13C NMR : Assign signals using COSY, edited-gHSQC, and gHMBC sequences to resolve coupling patterns and confirm the indane scaffold .

- Mass spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (253.35 g/mol) and nitro group presence .

- Polarimetry : Measure optical rotation to corroborate enantiopurity, especially after enzymatic resolution .

Advanced Research Questions

Q. How can computational methods address discrepancies in stereochemical assignments for this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate NMR chemical shifts (B3LYP/6-31G(d,p)) and compare with experimental data to resolve conflicting stereochemical interpretations .

- Molecular Electrostatic Potential (MEP) : Map electron density to identify reactive sites (e.g., nitro group) and predict regioselectivity in derivatization .

Q. What strategies mitigate challenges in crystallizing nitro-substituted indenols for X-ray analysis?

- Methodology :

- Cryocrystallography : Use liquid nitrogen-cooled NMR tubes and CHF2Cl/CHFCl2 mixtures to stabilize crystals at low temperatures .

- Twinned Data Refinement : Apply SHELXL’s twin refinement tools for high-Rmerge datasets, leveraging the HKLF5 format for overlapping reflections .

Q. How do solvent and temperature affect the enzymatic resolution efficiency of nitro-indenols?

- Methodology :

- Kinetic Profiling : Monitor reaction progress via TLC or NMR at varying temperatures (e.g., 24°C vs. 37°C) and solvent polarities (MTBE vs. THF). BCL exhibits higher enantioselectivity (E > 200) in non-polar solvents at ambient conditions .

Q. What are the limitations of NMR in resolving dynamic stereochemical interconversions for this compound?

- Methodology :

- Variable-Temperature NMR (VT-NMR) : Acquire spectra from 210 K to 298 K to detect atropisomerism or ring-flipping dynamics. Use EXSY experiments to quantify exchange rates .

- DFT-MD Simulations : Model energy barriers for conformational changes to explain observed line-broadening .

Data Contradiction and Validation

Q. How should researchers reconcile conflicting reports on the biological activity of nitro-indenols?

- Methodology :

- Dose-Response Replication : Test the compound across multiple assays (e.g., antimicrobial, enzyme inhibition) using standardized protocols.

- Impurity Analysis : Verify purity (>95% via HPLC) to exclude confounding effects from byproducts .

Q. Why do crystallographic and NMR-based stereochemical assignments sometimes conflict for indenol derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products